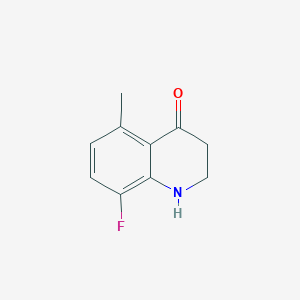
8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 5th position, and a dihydroquinolinone core structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoroquinoline and 5-methyl-2,3-dihydroquinolin-4(1H)-one.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in production.
化学反应分析
Types of Reactions
8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as tetrahydroquinoline derivatives.
Substitution: The fluorine atom and methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
科学研究应用
8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, affecting their function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
8-Fluoroquinoline: A related compound with similar structural features but lacking the dihydroquinolinone core.
5-Methylquinoline: Another related compound with a methyl group at the 5th position but without the fluorine atom.
Uniqueness
8-Fluoro-5-methyl-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of the fluorine atom, methyl group, and dihydroquinolinone core. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC 名称 |
8-fluoro-5-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10FNO/c1-6-2-3-7(11)10-9(6)8(13)4-5-12-10/h2-3,12H,4-5H2,1H3 |
InChI 键 |
HUOYAGLYONSJGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=O)CCNC2=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B13333859.png)
![Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13333860.png)
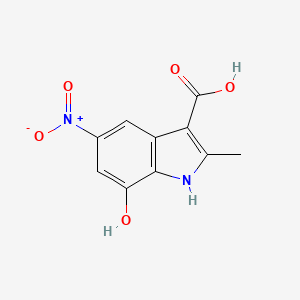
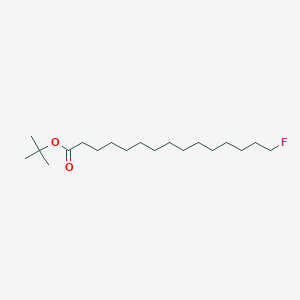
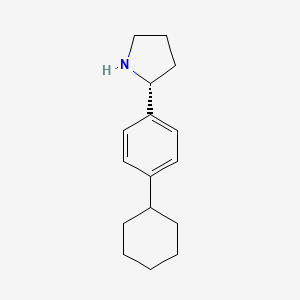
![N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)
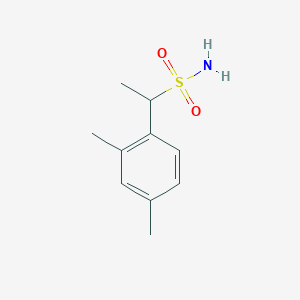
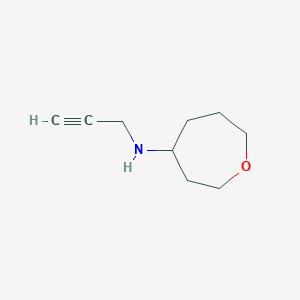
![5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13333912.png)
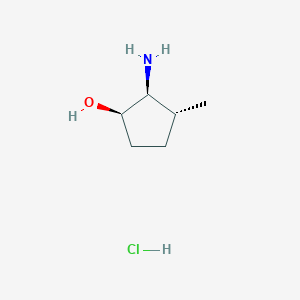

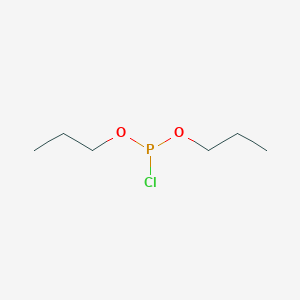

![(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13333944.png)
